molecular formula C15H10BrFN2O2 B3600201 3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B3600201
M. Wt: 349.15 g/mol
InChI Key: MWYWJMPEROAFLV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminophenyl derivative of the oxadiazole.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl and a fluorophenoxy group attached to the oxadiazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYWJMPEROAFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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